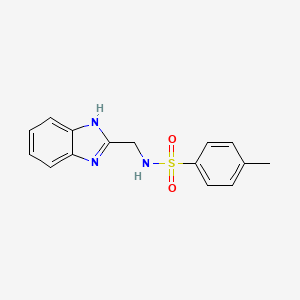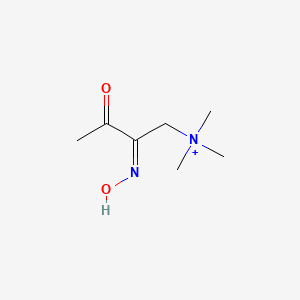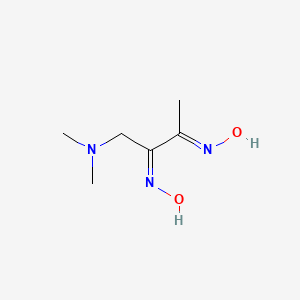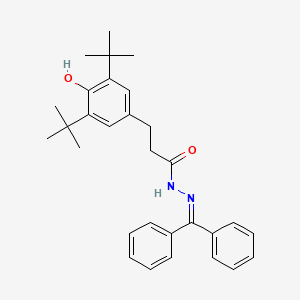![molecular formula C22H23N5O2 B11704353 (4E)-5-methyl-2-phenyl-4-{2-[2-(piperidin-1-ylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704353.png)
(4E)-5-methyl-2-phenyl-4-{2-[2-(piperidin-1-ylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4E)-5-methyl-2-phenyl-4-{2-[2-(piperidin-1-ylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that features a pyrazolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-methyl-2-phenyl-4-{2-[2-(piperidin-1-ylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of a hydrazine derivative with a pyrazolone precursor. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
Biologically, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development, particularly in targeting diseases related to enzyme dysfunction .
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, although more research is needed to fully understand its efficacy and safety .
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. Its applications in material science are still being explored.
Mechanism of Action
The mechanism of action of (4E)-5-methyl-2-phenyl-4-{2-[2-(piperidin-1-ylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-5-methyl-4-{2-[4-(piperidin-1-ylsulfonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one
- 3-methyl-1-phenyl-2-pyrazolin-5-one
- 1-phenyl-3-methylpyrazolone-5
Uniqueness
The uniqueness of (4E)-5-methyl-2-phenyl-4-{2-[2-(piperidin-1-ylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one lies in its specific hydrazone linkage and the presence of the piperidine moiety. These structural features confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H23N5O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
5-methyl-2-phenyl-4-[[2-(piperidine-1-carbonyl)phenyl]diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H23N5O2/c1-16-20(22(29)27(25-16)17-10-4-2-5-11-17)24-23-19-13-7-6-12-18(19)21(28)26-14-8-3-9-15-26/h2,4-7,10-13,25H,3,8-9,14-15H2,1H3 |
InChI Key |
FVZHAOREOATFPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3C(=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11704276.png)
![N-[(2Z)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11704299.png)
![4-{[3-(Morpholin-4-ylcarbonyl)-1-adamantyl]carbonyl}morpholine](/img/structure/B11704302.png)

![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B11704314.png)
![2-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11704319.png)

![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704330.png)

![2-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11704339.png)
![4-(2,4-dichlorophenoxy)-N'-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide](/img/structure/B11704341.png)
![(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11704342.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704369.png)

